Benzo[d]thiazol-6-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-6-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound that features a benzothiazole core, a fluorophenyl group, an oxadiazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-6-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative, followed by cyclization.
Attachment of the Fluorophenyl Group:
Formation of the Piperidine Moiety: The piperidine ring can be introduced via a reductive amination reaction using a suitable aldehyde or ketone and a reducing agent like sodium borohydride.
Final Coupling: The final step involves coupling the benzothiazole core with the oxadiazole and piperidine moieties under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Substitution: The benzothiazole and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
Oxidation: N-oxide derivatives of the piperidine moiety.
Reduction: Hydrazine derivatives of the oxadiazole ring.
Substitution: Various substituted derivatives of the benzothiazole and fluorophenyl groups.
Scientific Research Applications
Benzo[d]thiazol-6-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Chemical Biology: The compound is utilized in chemical biology to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-6-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole core is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes. The oxadiazole ring may enhance the compound’s binding affinity and specificity for its targets, while the piperidine moiety can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-(4-aminophenyl)benzothiazole and 2-(4-hydroxyphenyl)benzothiazole share the benzothiazole core and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds such as 3-(2-fluorophenyl)-1,2,4-oxadiazole and 3-(4-chlorophenyl)-1,2,4-oxadiazole share the oxadiazole ring and are known for their antimicrobial and anticancer properties.
Piperidine Derivatives: Compounds like 4-(2-fluorophenyl)piperidine and 4-(4-chlorophenyl)piperidine share the piperidine moiety and are studied for their pharmacological effects.
Uniqueness
Benzo[d]thiazol-6-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is unique due to its combination of a benzothiazole core, an oxadiazole ring, and a piperidine moiety, which together confer a distinct set of chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S/c23-17-6-2-1-5-16(17)21-25-20(29-26-21)10-14-4-3-9-27(12-14)22(28)15-7-8-18-19(11-15)30-13-24-18/h1-2,5-8,11,13-14H,3-4,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBOSCSLRMVLOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CS3)CC4=NC(=NO4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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